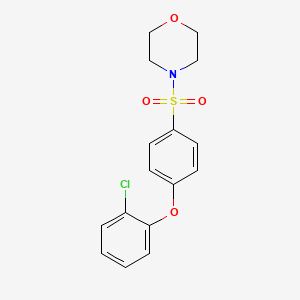

4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

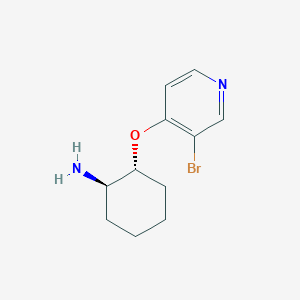

The compound “4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine” is an organic molecule with the molecular formula C16H16ClNO4S . Its average mass is 353.820 Da .

Molecular Structure Analysis

The molecular structure of “4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine” consists of a morpholine ring (a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom) attached to a phenyl ring through a sulfonyl group . The phenyl ring is further substituted with a chlorophenoxy group .Applications De Recherche Scientifique

Antioxidant Capacity and Reaction Pathways

The antioxidant capacity of compounds, including those related to 4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine, can be evaluated using assays such as ABTS and DPPH. These assays measure the ability of antioxidants to scavenge free radicals, indicating their potential to protect against oxidative stress. The ABTS assay, for instance, has been used to elucidate reaction pathways, showing that some antioxidants can form coupling adducts with radicals, while others may undergo oxidation without coupling. This indicates the specific reactions that contribute to the total antioxidant capacity, highlighting the importance of understanding these mechanisms in the development of antioxidant agents (Ilyasov et al., 2020; Munteanu & Apetrei, 2021).

Organic Pollutants Treatment

The enzymatic approach for the remediation of organic pollutants, such as those structurally related or analogous to 4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine, has gained interest. Enzymes like laccases and peroxidases, in the presence of redox mediators, can efficiently degrade various recalcitrant compounds found in industrial wastewater. This highlights the potential of using enzymatic treatments for the degradation of complex organic pollutants, offering a more sustainable and effective method for environmental remediation (Husain & Husain, 2007).

Sorption to Soil and Environmental Fate

The study of sorption mechanisms of compounds, including phenoxy herbicides and related chemicals, to soil, organic matter, and minerals provides insights into their environmental fate. Understanding how these compounds interact with various components of the soil can inform strategies for mitigating their persistence and mobility in the environment. This knowledge is crucial for assessing the environmental impact of agricultural chemicals and developing more environmentally friendly alternatives (Werner et al., 2012).

Electrochemical Applications

The electrochemical behavior of cations, such as those found in ionic liquids or as part of the structure of compounds like 4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine, is essential for their application in various technologies, including batteries and electrochemical sensors. Understanding the reduction mechanisms and stabilities of these cations can help in designing more efficient and stable electrochemical systems (Lane, 2012).

Pharmacological Interest

Compounds containing the morpholine moiety, like 4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine, have shown a broad spectrum of pharmacological activities. These activities include antioxidant, anti-inflammatory, and potential antitumor effects. The versatility of the morpholine ring as a scaffold in drug design underscores its significance in medicinal chemistry and pharmacology, paving the way for the development of new therapeutic agents with diverse activities (Asif & Imran, 2019).

Propriétés

IUPAC Name |

4-[4-(2-chlorophenoxy)phenyl]sulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO4S/c17-15-3-1-2-4-16(15)22-13-5-7-14(8-6-13)23(19,20)18-9-11-21-12-10-18/h1-8H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTHHLKDOJOELS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-(2-Chlorophenoxy)phenyl)sulfonyl)morpholine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d]thiazol-2-yl)-5-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2605596.png)

![8-(3-Methylphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2605599.png)

![5-bromo-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)thiophene-2-carboxamide](/img/structure/B2605600.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(methylthio)benzoate](/img/structure/B2605603.png)

![1-(3-Fluoro-4-methylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2605604.png)

![1-[2-(2-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2605609.png)

![2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2605611.png)

![5,7-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2605613.png)

![1-(2-((4-(1-methyl-1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione](/img/structure/B2605614.png)